molecular formula C26H22N2O2 B1226192 N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide

N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide

Cat. No. B1226192
M. Wt: 394.5 g/mol
InChI Key: YVURXVPYSKPAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide is a member of benzamides.

Scientific Research Applications

  • Crystallography and Molecular Rearrangements :

    • A study by Lindeman, Ponomarev, & Rusanov (1995) explored the crystal structures of related compounds, focusing on intramolecular steric repulsion and non-planar orientations in molecules.
    • In the context of synthetic organic chemistry, Martínez et al. (2005) demonstrated the synthesis of 3-phenyl-1,2-naphthoquinones from similar benzamide derivatives, showcasing the versatility in synthetic routes.
  • Synthesis and Chemical Properties :

    • Abdelrazek et al. (2012) conducted synthetic studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide, a compound closely related to the queried chemical, for the development of heterocyclic amine and carboxamide derivatives.
  • Colorimetric Sensing Applications :

    • The work by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their utility in colorimetric sensing of fluoride anions, indicating potential applications in chemical detection.
  • Anticancer and Biological Evaluation :

    • The synthesis and anticancer evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, related to the queried chemical, were explored by Ravichandiran et al. (2019). They evaluated cytotoxic activity against various cancer cell lines, demonstrating significant potential for cancer treatment.
  • Antibacterial Applications :

    • In a study on synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, Abbasi et al. (2015) found these compounds to be potent antibacterial agents, highlighting their potential in antimicrobial research.
  • Polymeric Material Development :

    • Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, illustrating the use of similar benzamide derivatives in developing smart materials.

properties

Product Name

N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(naphthalen-1-ylamino)-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C26H22N2O2/c29-25(27-23-17-9-15-19-10-7-8-16-22(19)23)18-24(20-11-3-1-4-12-20)28-26(30)21-13-5-2-6-14-21/h1-17,24H,18H2,(H,27,29)(H,28,30)

InChI Key

YVURXVPYSKPAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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